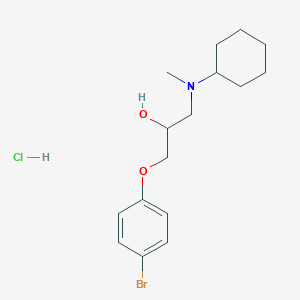

1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride

Description

1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a 4-bromophenoxy group and a cyclohexyl(methyl)amino moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

The synthesis of related compounds (e.g., intermediates with cyclohexyl and pyrimidine groups) involves multi-step reactions, including nucleophilic substitutions, reductions, and cyclizations, as seen in . These methods suggest that the target compound may be synthesized via analogous pathways, leveraging halogenated aryloxy precursors and amine-functionalized cyclohexane derivatives.

Properties

IUPAC Name |

1-(4-bromophenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BrNO2.ClH/c1-18(14-5-3-2-4-6-14)11-15(19)12-20-16-9-7-13(17)8-10-16;/h7-10,14-15,19H,2-6,11-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMSFIVXDJSDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(COC1=CC=C(C=C1)Br)O)C2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride typically involves the following steps:

Formation of the Phenoxy Group: The reaction starts with the bromination of phenol to form 4-bromophenol.

Attachment of the Propanolamine Moiety: The 4-bromophenol is then reacted with epichlorohydrin to form 1-(4-bromophenoxy)-2,3-epoxypropane.

Amination: The epoxy compound is then reacted with cyclohexylmethylamine to form the desired product, 1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying biological pathways and mechanisms.

Medicine: Investigated for its potential pharmacological properties.

Industry: Possible applications in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Aryloxy Groups: The 4-bromophenoxy group in the target compound may enhance electron-withdrawing effects and receptor-binding affinity compared to naphthyl (Impurity F/G) or carbazolyl (carvedilol) groups. Bromine’s electronegativity could influence membrane permeability and metabolic stability .

Substituent Effects on Physicochemical Properties

- Lipophilicity : The cyclohexyl group in the target compound likely increases lipophilicity (logP) compared to Nadolol’s tert-butyl group, which may enhance tissue penetration but reduce aqueous solubility.

- Solubility : Hydrochloride salt formation improves solubility across all analogues, though bulky substituents (e.g., carbazolyl in carvedilol) may counteract this effect .

- Metabolic Stability : Bromine’s presence in the target compound could slow oxidative metabolism compared to methoxy or methyl groups in analogues like the m-tolyloxy derivative .

Biological Activity

1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

The compound is synthesized through a multi-step process involving the bromination of phenol, followed by the formation of an epoxy compound and subsequent amination with cyclohexylmethylamine. The final product is obtained as a hydrochloride salt, which enhances its solubility in biological systems.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as receptors or enzymes. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact mechanisms remain under investigation, but preliminary studies suggest it may influence signaling pathways related to cellular proliferation and apoptosis .

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has shown effective inhibition of the proliferation of human myeloid leukemia cell lines (U937), indicating its role as a potential anticancer agent. The mechanism appears to involve the modulation of cell cycle progression and apoptosis pathways .

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| U937 | 10 | Inhibition of proliferation | |

| Other lines | N/A | No cytotoxicity observed |

Study 1: Anticancer Activity

In a study published in 2023, researchers synthesized various derivatives of this compound to evaluate their anticancer activity. The findings indicated that modifications to the structure could enhance potency against specific cancer types while minimizing toxicity to normal cells .

Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism by which this compound affects cancer cell behavior. The study found that it could alter the expression levels of key signaling proteins involved in cell growth and survival, providing insights into how structural modifications might improve therapeutic efficacy .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride | Similar backbone | Moderate anticancer activity |

| 1-(4-Fluorophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride | Similar backbone | Antimicrobial properties reported |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride?

- Methodology : A multi-step synthesis is typically used:

Phenoxy-epoxide formation : React 4-bromophenol with epichlorohydrin under basic conditions (e.g., NaOH) to form the epoxide intermediate.

Amine ring-opening : Treat the epoxide with cyclohexylmethylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C.

Hydrochloride salt formation : Precipitate the product by adding HCl in ethanol.

- Purification : Recrystallization using ethanol/water mixtures. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane, 1:2), and the final product is confirmed by NMR and HRMS .

Q. Which spectroscopic techniques are essential for structural confirmation?

- ¹H/¹³C NMR : Assign peaks for the phenoxy group (δ 6.8–7.3 ppm for aromatic protons) and cyclohexylmethylamino group (δ 2.5–3.2 ppm for N–CH₃).

- FT-IR : Confirm the presence of –OH (broad peak ~3200 cm⁻¹) and amine hydrochloride (N–H stretch ~2500 cm⁻¹).

- X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtained, as demonstrated for bromophenyl analogs .

Q. How can researchers assess the compound’s purity and identify impurities?

- HPLC-MS : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Detect impurities at 254 nm and correlate with MS fragmentation patterns.

- Elemental analysis : Verify C, H, N, and Cl content (±0.4% theoretical).

- Reference standards : Compare retention times with pharmacopeial impurities (e.g., EP guidelines) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

- Experimental design :

Synthesize analogs with substituent variations (e.g., replacing bromine with chlorine or methoxy).

Test in vitro activity (e.g., enzyme inhibition, receptor binding) using standardized assays (IC₅₀ determination via dose-response curves).

Analyze trends using statistical tools (ANOVA, p < 0.05).

- Example : Comparative data from structurally similar compounds (e.g., para-methoxy vs. para-bromo analogs) reveal that bromine enhances lipophilicity and target affinity .

Q. What strategies resolve enantiomeric mixtures of this chiral compound?

- Chiral HPLC : Use Chiralpak IA/IB columns with hexane/isopropanol (90:10) + 0.1% diethylamine. Monitor resolution at 220 nm.

- Derivatization : Prepare diastereomers with Mosher’s acid chloride and analyze via ¹H NMR (Δδ > 0.1 ppm for enantiomers) .

Q. How can computational modeling predict binding interactions with target proteins?

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 1XYZ) to identify key binding residues.

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å). Validate with experimental IC₅₀ correlations .

Q. How should contradictory biological activity data be addressed?

- Replication : Standardize assay conditions (pH 7.4, 37°C) and include positive controls (e.g., known inhibitors).

- Orthogonal validation : Confirm binding via surface plasmon resonance (SPR) if radioligand assays show variability. Cross-reference with SAR trends from analogs .

Analytical and Stability Considerations

Q. What stability-indicating methods are recommended for long-term storage studies?

- Forced degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions. Monitor degradation products via HPLC.

- Storage : Store at –20°C in amber vials under argon. Stability >24 months confirmed by periodic NMR and LC-MS .

Q. How can researchers scale up synthesis without compromising yield?

- Process optimization : Use flow chemistry for epoxide formation (improves heat transfer).

- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) for amine ring-opening (reduces reaction time by 40%) .

Key Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.